N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Propanamide Group: The propanamide group can be introduced through amide bond formation using appropriate coupling reagents such as EDCI or DCC.
Introduction of the Diphenylpropyl Group: The diphenylpropyl group can be attached via alkylation reactions using suitable alkyl halides and base catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-2(4H)-yl)propanamide
- N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-4(4H)-yl)propanamide
Uniqueness
N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(16-18-29-19-28-24-14-8-7-13-23(24)26(29)31)27-17-15-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,22H,15-18H2,(H,27,30) |
InChI Key |
LSRMYVOCCUVXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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